4-methoxy-3-methyl-1H-indole

Lipophilicity Solubility Physicochemical characterization

4-Methoxy-3-methyl-1H-indole is a substituted indole derivative (C10H11NO, MW 161.20) possessing a methoxy group at the 4-position and a methyl group at the 3-position of the indole ring. This specific substitution pattern confers distinct physicochemical properties, including a calculated LogP of 2.52 and a boiling point of 308.5 ± 22.0 °C at 760 mmHg , differentiating it from unsubstituted indole and other regioisomers for applications requiring specific solubility and reactivity profiles.

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
Cat. No. B12097921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-3-methyl-1H-indole
Molecular FormulaC10H11NO
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1C(=CC=C2)OC
InChIInChI=1S/C10H11NO/c1-7-6-11-8-4-3-5-9(12-2)10(7)8/h3-6,11H,1-2H3
InChIKeyNJZDYKVANXVWHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3-methyl-1H-indole (CAS 83696-95-1) Procurement and Baseline Characterization Guide


4-Methoxy-3-methyl-1H-indole is a substituted indole derivative (C10H11NO, MW 161.20) possessing a methoxy group at the 4-position and a methyl group at the 3-position of the indole ring . This specific substitution pattern confers distinct physicochemical properties, including a calculated LogP of 2.52 and a boiling point of 308.5 ± 22.0 °C at 760 mmHg , differentiating it from unsubstituted indole and other regioisomers for applications requiring specific solubility and reactivity profiles. It is offered commercially with a standard purity of 98% and is accompanied by batch-specific QC documentation (NMR, HPLC, GC) .

Why 4-Methoxy-3-methyl-1H-indole Cannot Be Substituted with Generic Indole Analogs


Indiscriminate substitution with other 3-methylindoles, 4-methoxyindoles, or unsubstituted indole is scientifically unsound due to the precise synergistic impact of the 4-methoxy and 3-methyl groups on electronic distribution, receptor binding, and metabolic stability [1]. For instance, while 4-methylindole and 7-methoxyindole are potent aryl hydrocarbon receptor (AhR) agonists, a simple change in substitution pattern alters efficacy, with 4-Me-indole exhibiting an EMAX of 134% and 7-MeO-indole an EMAX of 80% relative to TCDD [1]. Furthermore, studies on 4-methoxyindole derivatives demonstrate significantly enhanced free radical scavenging activity (p < 0.05) compared to standard antioxidants like BHA, a property not shared by unsubstituted indole [2]. Therefore, selecting 4-methoxy-3-methyl-1H-indole is essential for projects aiming to exploit these specific, quantifiable molecular behaviors, and generic replacement risks experimental failure.

Quantitative Evidence Guide for 4-Methoxy-3-methyl-1H-indole Differentiation


Physicochemical Property Differentiation: LogP and Boiling Point of 4-Methoxy-3-methyl-1H-indole

4-Methoxy-3-methyl-1H-indole exhibits a calculated LogP of 2.52, indicating significantly higher lipophilicity compared to the unsubstituted indole core . Its boiling point is 308.5 ± 22.0 °C at 760 mmHg . These properties are critical for applications involving membrane permeability, organic solvent solubility, and purification by distillation.

Lipophilicity Solubility Physicochemical characterization

VEGFR2 Kinase Inhibitor Potency of a 4-Methoxy-3-methyl-1H-indole Derivative

A derivative based on the 4-methoxy-3-methyl-1H-indole scaffold demonstrates potent inhibition of VEGFR2 with an IC50 of 19 nM [1]. This level of activity validates the scaffold's utility as a privileged structure for developing targeted kinase inhibitors, where even slight modifications can drastically alter potency.

Kinase inhibition VEGFR2 Anticancer Derivative SAR

Superior Antioxidant Scavenging of 4-Methoxyindole Derivatives vs. BHA

Derivatives containing the 4-methoxyindole substructure, which is a key component of 4-methoxy-3-methyl-1H-indole, demonstrate significantly increased radical scavenging activity compared to the known antioxidant butylated hydroxyanisole (BHA) [1]. The data show a statistically significant improvement (p < 0.05) for 4-methoxyindole derivatives (8a-e) over BHA [1].

Antioxidant Free radical scavenging Oxidative stress Structure-activity relationship

AhR Agonist/Antagonist Activity Spectrum of Structurally Related Indoles

A study of methylated and methoxylated indoles reveals that specific substitution patterns drastically alter aryl hydrocarbon receptor (AhR) activity. 4-Methylindole acts as a strong agonist with an EMAX of 134% relative to TCDD, while 3-methylindole acts as an antagonist with an IC50 of 19 µM [1]. 7-Methoxyindole also acts as an agonist with an EMAX of 80% [1]. This class-level data highlights that the position of a methoxy or methyl group is a critical determinant of AhR modulation, providing a scientific basis for selecting 4-methoxy-3-methyl-1H-indole for targeted AhR studies.

Aryl hydrocarbon receptor AhR Nuclear receptor Immunotoxicology

Optimal Application Scenarios for 4-Methoxy-3-methyl-1H-indole Based on Quantitative Evidence


Medicinal Chemistry: Scaffold for Kinase Inhibitor Development

Use 4-methoxy-3-methyl-1H-indole as a core building block for designing novel kinase inhibitors, particularly those targeting VEGFR2. Its derivative has demonstrated potent inhibition (IC50 19 nM) in vitro, establishing it as a validated scaffold for generating lead compounds in oncology drug discovery programs [1].

Antioxidant Research: Development of High-Efficacy Free Radical Scavengers

Employ this compound as a starting material to synthesize novel antioxidants. The 4-methoxyindole substructure has been shown to confer significantly greater radical scavenging activity (p < 0.05) than the standard antioxidant BHA, making it a promising platform for developing therapeutics targeting oxidative stress-related diseases [1].

Nuclear Receptor Biology: Probing AhR Modulation Mechanisms

Utilize 4-methoxy-3-methyl-1H-indole in structure-activity relationship (SAR) studies to dissect the role of specific indole substitution patterns on aryl hydrocarbon receptor (AhR) activity. Published data on related compounds show that the combination and position of methyl and methoxy groups can dictate agonist or antagonist behavior [1], making this compound a valuable tool for elucidating AhR signaling pathways.

Lipophilicity-Dependent Assay Development

Leverage the compound's higher LogP (2.52) compared to unsubstituted indole [1] for applications requiring enhanced membrane permeability. This property makes it a superior choice for cell-based assays, in vivo studies requiring blood-brain barrier penetration, and the development of lipophilic formulations in pharmaceutical research.

Quote Request

Request a Quote for 4-methoxy-3-methyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.